Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
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Overview
Description
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Pd/C, hydrogen gas, room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-amino-2-hydroxypropanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.
Methyl (S)-3-(((tert-butoxycarbonyl)amino)-2-hydroxypropanoate: Uses a different protecting group (tert-butoxycarbonyl) which offers different stability and reactivity profiles.
Uniqueness
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is unique due to its benzyloxycarbonyl protection, which provides a balance between stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQPMIDWJDBNJL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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